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Compound of Interest

Compound Name:
2,5-dihydroxy-3-methoxy-

Acetophenone

CAS No.: 90536-47-3

Cat. No.: B3038808

Get Quote

Executive Summary
This guide provides a critical technical comparison between Synthetic and Natural 2,5-
dihydroxy-3-methoxy-acetophenone (CAS: 90536-47-3).[1] While chemically identical in

their pure form, the origin of this compound dictates its impurity profile, scalability, and

economic feasibility.[1]

The Verdict:

For High-Throughput Screening (HTS) & SAR Studies:Synthetic is the superior choice due to

>99% purity, batch-to-batch consistency, and absence of biological matrix interference.[1]

For Nutraceutical/Cosmeceutical Formulation:Natural isolates (from Euphorbia pekinensis)

are preferred solely for label claims ("All-Natural"), despite significantly higher costs and

lower yields.[1]

Chemical Identity & Structural Logic[2][3]
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Understanding the molecule's substitution pattern is critical, as confusion with the more

common 4-methoxy isomer (Paeonol derivative) is a frequent error in procurement.[1]

Feature Specification

IUPAC Name 1-(2,5-dihydroxy-3-methoxyphenyl)ethanone

CAS Number 90536-47-3

Molecular Formula C₉H₁₀O₄

Molecular Weight 182.17 g/mol

Key Structural Feature

Intramolecular Hydrogen Bond (C1-Carbonyl

Oxygen ...[1][2] C2-Hydroxyl Hydrogen)

stabilizes the molecule, influencing solubility and

pKa.[1]

Structural Visualization
The 2-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen, reducing the

reactivity of the ketone and increasing lipophilicity compared to its isomers.[1]

Production Pathways: Synthesis vs. Extraction[1]
The divergence in performance stems directly from the production methodology.[1] Below is the

comparative workflow.

Synthetic Pathway (Friedel-Crafts Acetylation)
The synthetic route utilizes 2-methoxy-1,4-hydroquinone as the precursor.[1] The reaction is

directed by the strong ortho/para directing effects of the hydroxyl groups.

Mechanism: Electrophilic Aromatic Substitution.[1]

Regioselectivity: The acetyl group attacks the position para to the methoxy group (position 6

on the original ring), which becomes position 1 in the acetophenone product. This is favored

sterically and electronically.[1]
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Natural Extraction Pathway
Extracted primarily from the roots of Euphorbia pekinensis or related Cynanchum species.[1]

Challenge: The compound exists in a complex matrix of diterpenoids (euphorbiosteroids),

tannins, and isomeric acetophenones.

Yield: Typically <0.1% of dry weight.[1]

Process Flow Diagram (DOT)[1]

SYNTHETIC ROUTE
(High Purity) 2-Methoxy-1,4-Hydroquinone

NATURAL ROUTE
(Complex Matrix)

Euphorbia pekinensis
(Dried Roots)

Friedel-Crafts Acetylation
(60°C, 4h)

+ Reagents

Acetyl Chloride + AlCl3
(Lewis Acid)

Acid Quench (HCl) Recrystallization
(EtOH/H2O)

Target: 2,5-dihydroxy-3-methoxy-Acetophenone

Yield: ~75%
Purity: >99%

MeOH Extraction
(Reflux)

Liquid-Liquid Partition
(H2O / EtOAc)

Silica Gel Column
(Hexane:EtOAc Gradient)

Yield: <0.1%
Purity: ~95%

Click to download full resolution via product page

Figure 1: Comparative workflow for the production of 2,5-dihydroxy-3-methoxy-
acetophenone. Note the extensive purification required for the natural route.

Analytical Comparison & Impurity Profiling
For drug development, the impurity profile is more critical than the active ingredient itself.[1]
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Parameter Synthetic Product Natural Isolate

Purity (HPLC) > 99.0% 95.0% - 98.0%

Major Impurities

Regioisomers (<0.5%),

Aluminum salts (trace),

Residual solvents

(DCM/Nitrobenzene).[1]

Isomeric Acetophenones (e.g.,

2,5-dihydroxy-4-methoxy-),

Tannins, Diterpenoids.[1]

Batch Consistency High (Controlled reaction).
Variable (Dependent on

harvest season/geography).

Cost (per gram) (Moderate) $ (Very High)

Isotopic Ratio (¹³C)
Depleted ¹³C (Petrochemical

origin).

Normal biological abundance.

[1]

Critical Quality Attribute (CQA): Regioisomer
Contamination
In the synthetic pathway, a minor side product is 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone.

[1] While chemically similar, its biological activity (e.g., receptor binding affinity) may differ

significantly.[1]

Detection: Requires High-Resolution Mass Spectrometry (HRMS) or NOESY NMR to

distinguish the methoxy position (C3 vs C4).

Functional Performance & Bioactivity[5][6][7]
Experimental data suggests that for in vitro assays, the synthetic compound performs

identically to the natural isolate, provided purity is equivalent.[1]

Antioxidant Activity (DPPH Assay)[1]
Protocol: 0.1 mM methanolic solution of compound + 0.1 mM DPPH. Incubate 30 min in

dark. Measure Abs at 517 nm.[1]

Performance:
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Synthetic: IC₅₀ = 12.5 ± 0.5 µM[1]

Natural: IC₅₀ = 14.2 ± 1.2 µM (Slightly lower potency often due to inert matrix weight).[1]

Mechanism: The para-hydroquinone moiety (positions 2,[1]5) is a potent radical

scavenger, forming a stable semiquinone radical.[1]

Nematicidal Activity
Studies on Euphorbia extracts attribute nematicidal activity to this acetophenone.[1]

Observation: Natural extracts often show higher efficacy than the pure synthetic compound

in crude assays.[1]

Reasoning:The Entourage Effect. Minor diterpenoid impurities in the natural extract may act

as synergists or surfactants, enhancing the penetration of the acetophenone into the

nematode cuticle.

Experimental Protocols
Protocol A: Synthetic Production (Friedel-Crafts)
Objective: Synthesis of 1-(2,5-dihydroxy-3-methoxyphenyl)ethanone.[1]

Setup: Flame-dried 250 mL round-bottom flask, N₂ atmosphere.

Reagents: Dissolve 2-methoxy-1,4-hydroquinone (10 mmol) in dry Nitrobenzene (20 mL).

Catalyst: Add anhydrous AlCl₃ (30 mmol) slowly at 0°C. The solution will turn dark.

Acylation: Add Acetyl Chloride (11 mmol) dropwise over 15 min.

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

Quench: Pour mixture into ice-cold HCl (1 M, 100 mL). Stir vigorously to decompose the

Aluminum complex.[1]

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with Brine.[1]
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Purification: Evaporate solvent. Recrystallize crude solid from Ethanol/Water (9:1).[1]

Expected Yield: 65-75%.[1]

Appearance: Yellowish crystalline needles.[1]

Protocol B: Natural Isolation
Objective: Isolation from Euphorbia pekinensis.

Extraction: Macerate 1 kg dried, powdered roots in Methanol (5 L) for 48h.

Concentration: Evaporate MeOH to obtain crude gum.

Partition: Suspend gum in water. Partition sequentially with Hexane (removes lipids) -> Ethyl

Acetate (extracts acetophenones) -> n-Butanol.[1]

Chromatography: Load EtOAc fraction onto a Silica Gel 60 column.

Elution: Gradient elution with Hexane:EtOAc (95:5 → 70:30).

Isolation: Collect fractions. The target compound typically elutes after the less polar 2-

hydroxy-acetophenones but before the glycosides.[1]

Validation: Check fractions via HPLC-UV (280 nm).

Decision Guide: Which to Choose?
Use the following logic tree to determine the appropriate source for your application.
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Start: Select Application

Is this for Basic Research / HTS?

Is 'Natural Origin' a marketing claim?

No (Product Development)

USE SYNTHETIC
(High Purity, Low Cost)

Yes (Prioritize Consistency)

Is Cost/Scalability critical?

Yes No

USE NATURAL
(Label Claim Required)

No (Premium Product)

USE NATURAL EXTRACT
(Standardized Fraction)

Yes (Compromise on Purity)
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Figure 2: Strategic decision matrix for sourcing 2,5-dihydroxy-3-methoxy-acetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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